

synthesis of 4-iodo-2-methyl-1-trityl-1H-imidazole from 2-methylimidazole

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Compound of Interest

Compound Name: 4-iodo-2-methyl-1-trityl-1H-imidazole

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Synthesis of 4-iodo-2-methyl-1-trityl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust two-step synthetic pathway for the preparation of **4-iodo-2-methyl-1-trityl-1H-imidazole**, a key intermediate in pharmaceutical and materials science research. The synthesis commences with the protection of the imidazole nitrogen of 2-methylimidazole with a trityl group, followed by regioselective iodination at the 4-position of the imidazole ring. This guide provides detailed experimental protocols, a comprehensive summary of quantitative data, and a visual representation of the synthetic workflow to aid in successful laboratory execution.

Data Presentation

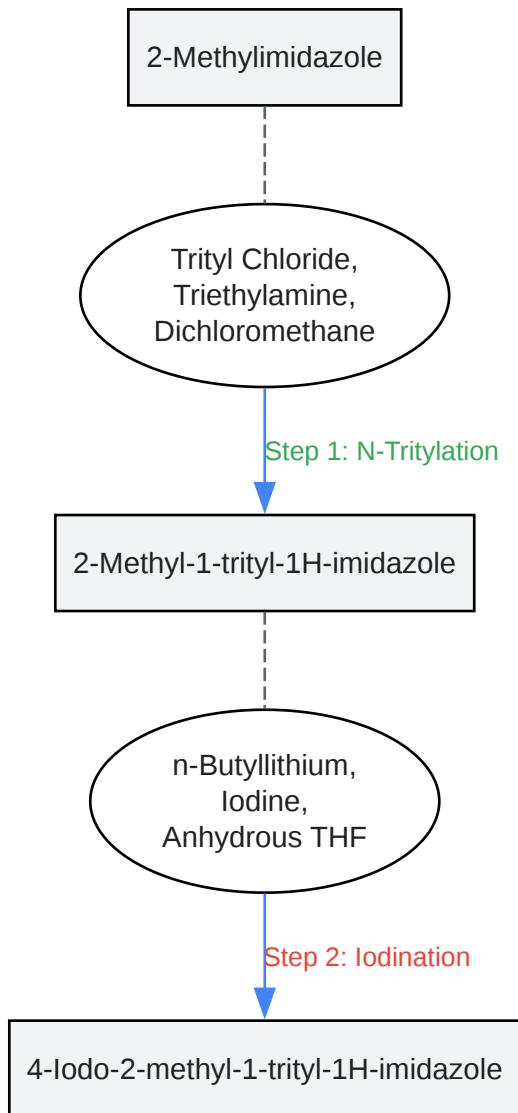
The following table summarizes the key quantitative data for the starting material, intermediate, and final product in the synthesis of **4-iodo-2-methyl-1-trityl-1H-imidazole**.

Compound	Molecular Formula	Molecular Weight (g/mol)	Physical State	Melting Point (°C)	Yield (%)
2-Methylimidazole	C ₄ H ₆ N ₂	82.11	White to off-white solid	142-145	-
2-Methyl-1-trityl-1H-imidazole	C ₂₃ H ₂₀ N ₂	324.42	White solid	Not reported	~95
4-Iodo-2-methyl-1-trityl-1H-imidazole	C ₂₃ H ₁₉ IN ₂	450.32	White to off-white powder or solid	222-229 ^[1]	~65

Synthetic Workflow

The synthesis proceeds in two primary stages: N-tritylation of 2-methylimidazole followed by regioselective iodination.

Synthesis of 4-iodo-2-methyl-1-trityl-1H-imidazole

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Caption: Synthetic pathway for **4-iodo-2-methyl-1-trityl-1H-imidazole**.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-1-trityl-1H-imidazole

This procedure outlines the protection of the nitrogen atom of 2-methylimidazole using trityl chloride.

Materials:

- 2-Methylimidazole
- Trityl chloride (TrCl)
- Triethylamine (Et₃N)
- Dichloromethane (DCM), anhydrous
- Water
- Ethanol

Procedure:

- In a round-bottom flask, dissolve 2-methylimidazole (1.0 eq) in anhydrous dichloromethane.
- To the stirred solution, add triethylamine (1.0 eq).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of trityl chloride (1.0 eq) in anhydrous dichloromethane to the reaction mixture over a period of 30 minutes.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, add water to the reaction mixture to dissolve the triethylamine hydrochloride salt.
- Separate the organic layer and wash it with water.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

- Recrystallize the crude product from ethanol to obtain pure 2-methyl-1-trityl-1H-imidazole as a white solid. A similar procedure for 1-tritylimidazole reported a yield of 95%.[\[2\]](#)

Step 2: Synthesis of 4-Iodo-2-methyl-1-trityl-1H-imidazole

This protocol describes the regioselective iodination of the tritylated intermediate at the 4-position of the imidazole ring. This reaction is performed under anhydrous conditions using n-butyllithium to deprotonate the imidazole ring, followed by quenching with iodine.

Materials:

- 2-Methyl-1-trityl-1H-imidazole
- n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)
- Iodine (I₂)
- Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium thiosulfate solution
- Brine
- Ethyl acetate
- Magnesium sulfate (MgSO₄)

Procedure:

- In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1-trityl-1H-imidazole (1.0 eq) in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution.

- Stir the reaction mixture at -78 °C for 10 minutes, then allow it to warm to -10 °C and stir for an additional 30 minutes. The solution will typically turn a reddish color.
- Cool the reaction mixture back down to -78 °C.
- In a separate flask, prepare a solution of iodine (1.1 eq) in anhydrous THF.
- Slowly add the iodine solution to the reaction mixture at -78 °C.
- Stir the reaction at -78 °C for 1 hour.
- Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
- Allow the mixture to warm to room temperature.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow solid.
- Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 1:1) to afford **4-iodo-2-methyl-1-trityl-1H-imidazole** as a white crystalline solid. A similar procedure for the synthesis of 4-iodo-1-tritylimidazole reported a yield of 65%.[\[2\]](#)

Spectroscopic Data

2-Methyl-1-trityl-1H-imidazole (Predicted):

- ^1H NMR (CDCl_3 , 400 MHz): δ 7.35-7.10 (m, 15H, Ar-H), 6.95 (d, J = 1.5 Hz, 1H, imidazole-H), 6.75 (d, J = 1.5 Hz, 1H, imidazole-H), 2.30 (s, 3H, CH_3).
- ^{13}C NMR (CDCl_3 , 101 MHz): δ 145.0 (Ar-C), 142.0 (imidazole C2), 130.0 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 121.0 (imidazole C5), 118.0 (imidazole C4), 75.0 (trityl C), 14.0 (CH_3).

4-Iodo-2-methyl-1-trityl-1H-imidazole (Predicted from related compounds):

- ^1H NMR (CDCl_3 , 400 MHz): δ 7.40 – 7.30 (m, 9H, Ar-H), 7.20 – 7.15 (m, 6H, Ar-H), 7.05 (s, 1H, imidazole-H), 2.35 (s, 3H, CH_3).[\[2\]](#)
- HRMS (APCI): m/z calculated for $\text{C}_{23}\text{H}_{19}\text{IN}_2 + \text{H}^+$: 451.0669 $[\text{M}+\text{H}]^+$.

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References

- 1. 4-Iodo-1-trityl-1H-imidazole, 98%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
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